4,7-difluoro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-difluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJOLWTOHSGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 4,7 Difluoro 1h Indole 3 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Aldehyde Functionality
The aldehyde group of 4,7-difluoro-1H-indole-3-carbaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to a range of chemical transformations, including condensations, oxidations, and reductions.
Condensation Reactions
Condensation reactions involving the aldehyde group are fundamental for constructing larger, more complex molecules. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule.
Schiff Base Formation with Amines
The reaction of indole-3-carbaldehydes with primary amines is a well-established method for the synthesis of imines, commonly known as Schiff bases. researchgate.netekb.eg This condensation reaction is typically catalyzed by an acid and proceeds through a hemiaminal intermediate. For the parent indole-3-carbaldehyde, these reactions have been carried out with a variety of amino compounds, including l-amino acids (such as histidine and glutamic acid), aminophenols, and other aryl amines. researchgate.net While specific studies detailing the reaction of this compound with a range of amines are not extensively documented in the provided literature, the general reactivity pattern of indole-3-carbaldehydes suggests it would readily undergo such transformations. researchgate.netresearchgate.net
Table 1: Examples of Schiff Base Formation with Indole-3-Carbaldehyde Analogues
| Indole (B1671886) Reactant | Amine Reactant | Product Type | Reference |
|---|---|---|---|
| Indole-3-carbaldehyde | L-amino acids | Heterocyclic Schiff Base | researchgate.net |
| Indole-3-carbaldehyde | Aryl amines | Schiff Base | ekb.eg |
Aldol (B89426) Condensation Variants
Aldol-type condensation reactions, where an enolate or enol reacts with a carbonyl compound, are a cornerstone of carbon-carbon bond formation. While specific examples involving this compound in aldol reactions are not detailed in the available search results, the aldehyde functionality is inherently capable of participating as the electrophilic partner in such reactions.
Nitroethane Condensation
The Henry reaction, or nitroaldol reaction, is a base-catalyzed condensation between an aldehyde and a nitroalkane. The parent compound, indole-3-carbaldehyde, readily condenses with nitromethane (B149229) in a Henry reaction to yield 3-nitrovinyl indole. wikipedia.org This reaction is a valuable method for the synthesis of tryptamine (B22526) precursors. tci-thaijo.org A typical procedure involves heating the indole-3-carbaldehyde with the nitroalkane in the presence of a base like ammonium (B1175870) acetate. It is expected that this compound would undergo a similar reaction with nitroethane to produce the corresponding β-nitroalkene derivative.
Oxidation Reactions of the Carbaldehyde Moiety
The aldehyde group is readily oxidized to a carboxylic acid. For the parent indole-3-carbaldehyde, this transformation to indole-3-carboxylic acid is a common reaction. wikipedia.org In a biological context, enzymes such as aldehyde oxidases can catalyze this oxidation. nih.govnih.govresearchgate.net Chemical oxidants can also be employed to achieve this conversion. The fluorine substituents on the 4,7-difluoro analogue are unlikely to interfere with the oxidation of the aldehyde group, which should proceed to form 4,7-difluoro-1H-indole-3-carboxylic acid under standard oxidizing conditions.
Reduction Reactions of the Carbaldehyde Moiety
The carbaldehyde group can be reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While direct reduction of this compound is not explicitly described in the provided results, the reduction of the related Schiff bases and nitrovinyl intermediates is mentioned. For instance, after condensation to form an imine, the C=N double bond can be reduced, often with sodium borohydride, to yield an amine. researchgate.net Similarly, the nitrovinyl group formed from a Henry reaction can be reduced to an aminoethyl group, a key step in tryptamine synthesis. tci-thaijo.org These examples highlight the utility of reduction reactions in transforming derivatives of indole-3-carbaldehydes. The direct reduction of the aldehyde would yield (4,7-difluoro-1H-indol-3-yl)methanol.
Reactions Involving the Fluorinated Indole Nucleus
The presence of fluorine atoms on the benzene (B151609) portion of the indole core in this compound significantly influences its electronic properties and reactivity. These electron-withdrawing groups can modify the nucleophilicity of the indole nucleus, impacting various chemical transformations, particularly metal-catalyzed coupling reactions.
The functionalization of the indole scaffold through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors. researchgate.netresearchgate.net For this compound, these reactions primarily target the C-H bonds of the indole nucleus, leveraging transition metal catalysis to achieve high selectivity and efficiency.
Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgnih.govrsc.org In the context of indole derivatives, these strategies have been developed to selectively target various positions on the indole ring. chim.itacs.org
C-C and C-N Coupling Reactions
Palladium-Catalyzed C-H Functionalization Strategies
Regioselectivity in Arylation (e.g., C4-Arylation vs. C2-Arylation)
The regioselectivity of C-H functionalization on the indole nucleus is a significant challenge due to the presence of multiple reactive C-H bonds. However, by employing a directing group at the C3-position, such as the carbaldehyde group in this compound, specific sites can be targeted.
Research has demonstrated that the formyl group at the C3 position of free (N-H) indoles selectively directs palladium-catalyzed arylation to the C4-position of the indole ring. nih.govacs.org This contrasts with other directing groups that might favor functionalization at the C2-position. The reaction involves a non-vicinal C-H activation, where the catalyst coordinates to the directing group and activates a C-H bond on the adjacent benzene ring rather than the adjacent C2-position on the pyrrole (B145914) ring. nih.gov This strategy provides a reliable method for synthesizing C4-arylated indole derivatives, which are important structural motifs in medicinal chemistry. acs.org The fluorinated substituents at the C4 and C7 positions on the starting material would preclude C4-arylation, but the principle of C3-formyl direction would apply to other available positions on different indole scaffolds. In the specific case of this compound, the C4 position is already substituted with fluorine, meaning this specific C4-arylation would not be possible; however, the directing effect of the C3-aldehyde is a key principle of its reactivity.
Role of Directing Groups in Catalysis
The formyl group at the C3-position plays a crucial role as a "directing group" in palladium-catalyzed C-H functionalization. nih.govnih.gov It functions through a weak chelation-assisted mechanism. The palladium catalyst coordinates with the oxygen atom of the aldehyde, positioning the metal center in proximity to the C-H bonds of the indole's benzene ring. This proximity facilitates the selective activation of the C4-H bond through the formation of a six-membered palladacycle intermediate. nih.gov This directed activation lowers the energy barrier for C-H cleavage at a specific site, overriding the inherent reactivity patterns of the indole nucleus and leading to high regioselectivity. chim.itnih.gov This approach avoids the need for installing and removing more complex or transient directing groups. acs.org
Table 1: Conditions for Palladium-Catalyzed C4-Arylation of 1H-Indole-3-carbaldehydes This table summarizes typical reaction conditions for the C4-arylation of indole-3-carbaldehydes with iodoarenes, based on studies of similar substrates. nih.gov
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (10 mol %) |
| Oxidant/Additive | AgOAc (2 equiv) |
| Aryl Source | Aryl iodide (2 equiv) |
| Solvent | HFIP/TFA (1:1, v/v) |
| Temperature | 65–130 °C |
| Time | 3–24 h |
| Outcome | Selective C4-arylated indole product |
Carbonyl Migration Phenomena during Functionalization
An interesting phenomenon observed during the C-H functionalization of related C3-substituted indoles is carbonyl migration. Specifically, studies on 3-acetyl-1H-indoles have shown that C4-arylation can be followed by a domino reaction involving the migration of the acetyl group from the C3 to the C2 position. nih.govacs.org This transformation results in a 2-acetyl-4-aryl-1H-indole from a 3-acetyl-1H-indole in a single pot.
This migration is influenced by reaction conditions such as temperature and time. For instance, with 3-acetyl-7-bromo-1H-indole, the C4-arylated product could be isolated without migration after 12 hours at 120°C, whereas the fully rearranged product was obtained after 24 hours under the same conditions. nih.gov This suggests that the C4-arylation precedes the carbonyl migration. nih.gov While this specific migration has been detailed for the acetyl group, it highlights a potential transformation pathway in the broader class of C3-carbonyl indoles. For the C3-formyl group in this compound, however, the literature indicates that it directs C4-arylation without undergoing this subsequent migration. acs.org
Besides palladium, other transition metals like copper are instrumental in mediating novel cross-coupling reactions. Copper-catalyzed reactions are particularly valuable due to the metal's low cost and unique reactivity. mdpi.com One such important transformation is difluoromethylation, which introduces the CF₂H group, a moiety of growing interest in pharmaceutical chemistry due to its ability to act as a hydrogen bond donor. nih.gov
An efficient copper(II)-catalyzed method has been developed for the highly regioselective C-2 difluoromethylation of indole derivatives. rsc.org This reaction utilizes sodium difluoromethylsulfinate (HCF₂SO₂Na) as the source of the difluoromethyl group and a copper complex as the catalyst. The process demonstrates excellent functional group compatibility and provides the C2-difluoromethylated products in moderate to good yields. rsc.org
Another copper-catalyzed approach allows for the introduction of a difluoromethylated sp³ carbon center at the C3 position of the indole. This reaction proceeds through a Friedel-Crafts-type mechanism, where various indoles, including those with halogen substituents, react with α-(trifluoromethyl)-α-(difluoromethyl) carbinol precursors. nih.gov These methods provide pathways to functionalize the indole nucleus of this compound at different positions with valuable fluorinated groups.
Substitution Reactions Involving Fluorine Atoms
The fluorine atoms on the benzene ring of this compound are generally resistant to nucleophilic aromatic substitution (SNAr) under standard conditions. This is due to the high bond dissociation energy of the C-F bond. However, under forcing conditions or with highly activated nucleophiles, substitution may occur. The electron-withdrawing effect of the aldehyde group at the C3 position and the cumulative inductive effects of the two fluorine atoms render the benzene portion of the indole nucleus electron-deficient, which can facilitate nucleophilic attack.
The regioselectivity of such reactions would be governed by the relative activation of the C4 and C7 positions. Theoretical studies and experimental evidence from similarly substituted aromatic compounds suggest that the position para to the strongest electron-withdrawing group is often the most susceptible to nucleophilic attack. In this molecule, both fluorine atoms are ortho and para to the pyrrole ring fusion, which complicates predictions. However, the aldehyde group's influence is primarily on the pyrrole ring and C4.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Potential Product(s) | Reaction Conditions | Notes |
| Sodium methoxide | 4-methoxy-7-fluoro-1H-indole-3-carbaldehyde or 7-methoxy-4-fluoro-1H-indole-3-carbaldehyde | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Regioselectivity would depend on the relative stability of the Meisenheimer intermediates. |
| Ammonia/Amines | 4-amino-7-fluoro-1H-indole-3-carbaldehyde or 7-amino-4-fluoro-1H-indole-3-carbaldehyde | High pressure and temperature, or metal catalysis | The electron-deficient nature of the ring is a prerequisite for this transformation. |
| Thiols | 4-(alkyl/aryl)thio-7-fluoro-1H-indole-3-carbaldehyde or 7-(alkyl/aryl)thio-4-fluoro-1H-indole-3-carbaldehyde | Strong base (e.g., NaH) to generate the thiolate | Thiolates are generally good nucleophiles for SNAr reactions. |
This table presents hypothetical reactions based on the general principles of nucleophilic aromatic substitution on activated fluoroaromatic compounds. Specific experimental data for this compound is limited in the reviewed literature.
N-Functionalization Strategies of the Indole Nitrogen (e.g., N-Alkylation, N-Acylation, N-Sulfonation)
The nitrogen atom of the indole ring in this compound is available for functionalization. However, the electron-withdrawing fluorine and aldehyde groups decrease the nucleophilicity of the indole nitrogen, making these reactions more challenging compared to unsubstituted indole.
N-Alkylation: This reaction typically proceeds by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. Due to the reduced acidity of the N-H bond in the difluorinated indole, a stronger base may be required for complete deprotonation. Common conditions involve the use of sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov
N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. Similar to N-alkylation, the reduced nucleophilicity of the nitrogen atom may necessitate more forcing reaction conditions or the use of a stronger base to facilitate the reaction.
N-Sulfonylation: The sulfonylation of the indole nitrogen can be accomplished using sulfonyl chlorides, such as tosyl chloride or dansyl chloride, in the presence of a base. This reaction is also influenced by the electron-deficient nature of the indole ring. The resulting N-sulfonylated indoles are often more stable and can be used in further synthetic transformations.
Table 2: Representative N-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | 1-Alkyl-4,7-difluoro-1H-indole-3-carbaldehyde |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride ((CH₃CO)₂O), Base (e.g., Pyridine, Et₃N) | 1-Acyl-4,7-difluoro-1H-indole-3-carbaldehyde |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, Dansyl-Cl), Base (e.g., Pyridine, DMAP) | 1-Sulfonyl-4,7-difluoro-1H-indole-3-carbaldehyde |
This table provides generalized conditions for N-functionalization reactions. The specific choice of base, solvent, and temperature may need to be optimized for this compound due to the electronic effects of the substituents.
Ring Transformations and Cyclization Reactions (e.g., Intramolecular Electrophilic Substitution)
The indole nucleus of this compound can participate in ring-forming reactions, particularly when the nitrogen atom is appropriately functionalized with a side chain capable of intramolecular cyclization.
A notable example of such a transformation is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydro-β-carboline. While the classical Pictet-Spengler reaction builds the indole ring system, a modified approach can be envisioned where an N-substituted this compound derivative undergoes an intramolecular cyclization. For instance, if the aldehyde at C3 is first converted to an amine and then a suitable electrophilic partner is introduced on the indole nitrogen, an intramolecular cyclization could be induced.
Another important ring-forming reaction is the Fischer indole synthesis , which is a primary method for constructing the indole ring itself. wikipedia.orgthermofisher.comjk-sci.comalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize this compound via this method, one would start with (2,5-difluorophenyl)hydrazine and a suitable three-carbon aldehyde or ketone precursor to the 3-carbaldehyde functionality.
Intramolecular electrophilic substitution on the benzene ring of the 4,7-difluoroindole system is expected to be difficult due to the deactivating effect of the fluorine atoms. However, if a strongly activating group were present on the pyrrole ring or the indole nitrogen, and a suitable tethered electrophile were available, cyclization onto the C5 or C6 positions could be possible, though likely requiring harsh conditions.
Deformylation Reactions of Indole-3-carbaldehydes
The removal of the formyl group from the C3 position of indole-3-carbaldehydes can be a useful synthetic transformation. A known method for the deformylation of indole-3-carboxaldehyde (B46971) involves the use of anthranilamide in the presence of a solid acid heterogeneous catalyst. researchgate.net The reaction is proposed to proceed through a quinazolinone intermediate, which then undergoes acid-catalyzed cleavage to yield the deformylated indole.
The presence of the electron-withdrawing fluorine atoms at the C4 and C7 positions in this compound would likely influence the rate of this reaction. The decreased electron density of the indole ring could affect the initial condensation with anthranilamide and the subsequent cyclization and cleavage steps. It is plausible that more forcing conditions (higher temperature or longer reaction times) would be required to achieve efficient deformylation compared to the non-fluorinated analogue.
Influence of Fluorine Substituents on Reaction Pathways and Selectivity
The two fluorine atoms at the 4 and 7 positions of the indole ring exert a profound influence on the chemical reactivity and selectivity of this compound.
Electronic Effects: Fluorine is the most electronegative element, and its primary electronic influence is a strong -I (inductive) effect, which withdraws electron density from the aromatic ring. This deactivation of the ring makes electrophilic aromatic substitution reactions significantly more difficult compared to unsubstituted indole. Conversely, the electron-deficient nature of the benzene ring makes it more susceptible to nucleophilic aromatic substitution, although the high strength of the C-F bond remains a significant barrier. The electron-withdrawing nature of the fluorine atoms also reduces the nucleophilicity of the indole nitrogen, impacting the rates of N-functionalization reactions. researchgate.net
In nucleophilic aromatic substitution reactions, the regioselectivity of fluorine displacement would be determined by the relative stability of the intermediate Meisenheimer complexes. The presence of the electron-withdrawing aldehyde group and the other fluorine atom would influence the stability of these intermediates at both the C4 and C7 positions.
Table 3: Summary of the Influence of Fluorine Substituents
| Reaction Type | Influence of 4,7-Difluoro Substitution |
| Nucleophilic Aromatic Substitution | Ring is activated towards nucleophilic attack, but the C-F bond is strong. Regioselectivity is complex. |
| N-Functionalization | Indole nitrogen is less nucleophilic, potentially requiring stronger bases or more forcing conditions. |
| Electrophilic Aromatic Substitution | The entire indole ring system is significantly deactivated towards electrophilic attack. |
| Deformylation | The electron-deficient nature of the ring may hinder the reaction, requiring harsher conditions. |
Derivatization Strategies and Broader Synthetic Applications of 4,7 Difluoro 1h Indole 3 Carbaldehyde
Precursor Role in Diverse Heterocyclic Compound Synthesis
4,7-Difluoro-1H-indole-3-carbaldehyde is a valuable building block for the synthesis of diverse heterocyclic compounds. The aldehyde functional group at the C3 position is a key reactive site for condensations and cycloadditions, while the difluorinated indole (B1671886) core offers a scaffold for constructing more complex molecular architectures.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Indole-3-carbaldehydes are frequently employed in MCRs to generate a variety of heterocyclic scaffolds. researchgate.net While specific MCRs involving this compound are not extensively documented, the known reactivity of similar indole aldehydes suggests its high potential in this area. For instance, in a typical MCR, the aldehyde group can react with an amine and a carbon acid to generate highly substituted pyridines or other heterocyclic systems. The fluorine substituents on the indole ring can enhance the stability of the resulting products and modulate their biological activities.
A hypothetical multicomponent reaction involving this compound could proceed as outlined in the table below, based on established MCRs with other indole-3-carbaldehydes.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| This compound | Malononitrile | Thiophenol | Base (e.g., piperidine) | Substituted 2-amino-3-cyanopyridine |
| This compound | Aniline | Isocyanide | Lewis Acid | Fused Polyheterocyclic Scaffold |
Pyrimidine (B1678525) Derivatives: Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and many biologically active molecules. The synthesis of indole-containing pyrimidines has been a subject of interest due to their potential as anticancer agents. researchgate.net A common strategy involves the reaction of an indole-derived chalcone (B49325) with a guanidine (B92328) or urea (B33335) derivative. While a direct synthesis from this compound is not explicitly detailed in the available literature, a plausible route would involve an initial Claisen-Schmidt condensation of the aldehyde with a suitable ketone to form a chalcone, followed by cyclization with a guanidine salt to yield the pyrimidine ring.
Triazole Derivatives: Triazoles are another important class of nitrogen-containing heterocycles with a broad range of applications. The synthesis of indole-triazole hybrids has been explored for their potential as inhibitors of various enzymes. researchgate.net The aldehyde group of this compound can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click chemistry" reaction) to form a 1,2,3-triazole ring. Alternatively, the aldehyde can react with a hydrazine (B178648) derivative to form a hydrazone, which can then be cyclized to a triazole. For example, the reaction of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols has been shown to produce triazolo[5',1':2,3] rsc.orgorganic-chemistry.orgthiazino[6,5-b]indol-10(5H)-ones.
Carbazoles are a class of aromatic heterocyclic compounds with a tricyclic structure. They are known for their interesting photophysical properties and biological activities. Several synthetic strategies have been developed to construct the carbazole (B46965) skeleton from indole precursors. nih.gov One approach involves a [4+2] cycloaddition (Diels-Alder) reaction of a 3-vinylindole derivative with a suitable dienophile. This compound can be converted into a 3-vinylindole derivative through a Wittig-type reaction. Subsequent cycloaddition and aromatization would lead to the formation of a difluorinated carbazole. For instance, the reaction of 2-methyl-indole-3-carbaldehydes with enals has been shown to produce carbazoles in good yields. rsc.org
Spiroindolones are a class of compounds characterized by a spirocyclic junction at the C3 position of an oxindole (B195798) ring. They have attracted significant attention due to their presence in various natural products and their potent biological activities. The synthesis of spiroindolones often involves the reaction of an isatin (B1672199) derivative with a suitable reaction partner. However, substituted indole-3-carbaldehydes can also serve as precursors. For example, a multi-step synthesis of spiroindolones has been reported that starts with a substituted indole. The Vilsmeier-Haack formylation of a difluoroindole would yield the corresponding difluoro-1H-indole-3-carbaldehyde, which is a key intermediate in the synthesis of spirotetrahydro-β-carbolines, a class of spiroindolones.
Total Synthesis Applications in Natural Products and Analogues
The indole nucleus is a common feature in a vast number of natural products with diverse biological activities. mdpi.com Fluorinated analogues of these natural products are of great interest as they can exhibit enhanced metabolic stability and altered biological profiles.
Strategies for Indole Alkaloid Synthesis
Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products, including indole alkaloids. ekb.egresearchgate.net The aldehyde functionality at the C3 position is highly versatile, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.egresearchgate.net For this compound, these transformations provide a pathway to fluorinated analogues of known alkaloids, which can exhibit enhanced biological activity or novel pharmacological profiles.
Key synthetic strategies leveraging the aldehyde group include:
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For instance, a Henry reaction with nitromethane (B149229) yields a β-nitrovinyl indole derivative, a versatile intermediate for further elaboration. wikipedia.org Similarly, Knoevenagel condensation with active methylene (B1212753) compounds provides access to a range of substituted indoles.
Reductive Amination: Reaction with primary or secondary amines followed by reduction of the resulting imine (or enamine) is a direct route to tryptamine (B22526) derivatives. These tryptamines are core structures in numerous indole alkaloids, such as serotonin (B10506) and psilocybin. The fluorine atoms can influence the basicity and lipophilicity of the resulting amines.
Wittig and Related Olefinations: The aldehyde can be converted to an alkene, providing a scaffold for cycloaddition reactions or further functionalization, which are key steps in the total synthesis of complex alkaloids.
Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves tryptamines, derivatives of this compound can be converted to the necessary tryptamine precursors. This powerful cyclization reaction is a cornerstone for the synthesis of β-carboline alkaloids. encyclopedia.pub
Diastereoselective and Regioselective Synthesis Utilizing this compound Derivatives
The pursuit of stereochemical and regiochemical control is paramount in modern organic synthesis, particularly for creating complex, biologically active molecules. The unique electronic properties imparted by the fluorine atoms in this compound derivatives can be exploited to achieve high levels of selectivity.
Diastereoselective Synthesis: The aldehyde group is a prochiral center, and its reactions can be guided by chiral auxiliaries or catalysts to produce specific stereoisomers. For example, asymmetric aldol (B89426) or nitroaldol (Henry) reactions using a chiral catalyst can lead to the formation of enantioenriched products. The fluorinated indole scaffold can be a valuable component in creating novel chiral ligands or substrates where the fluorine atoms influence the conformational preferences, thereby enhancing diastereoselectivity. researchgate.net Research on anodic fluorination of N-acetyl-3-substituted indoles has shown that corresponding trans-2,3-difluoro-2,3-dihydroindoles can be produced with moderate to high selectivity. researchgate.net
Regioselective Synthesis: The fluorine atoms at the C4 and C7 positions strongly influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. These positions are blocked, directing incoming electrophiles to the C5 and C6 positions. More significantly, the electron-withdrawing nature of fluorine deactivates the benzene ring, making electrophilic attack on the pyrrole (B145914) ring, particularly at the C2 position, more favorable compared to the non-fluorinated parent indole.
An efficient difluorohydroxylation of substituted indoles using Selectfluor as an electrophilic fluorinating reagent has been developed, demonstrating high regioselectivity for the C3 position. acs.org This protocol leads to the formation of unique 3,3-difluoroindolin-2-ols. acs.org
Below is a table summarizing representative reactions where selectivity is a key outcome:
| Reaction Type | Reagents & Conditions | Product Type | Selectivity Outcome |
| Anodic Fluorination | Et4NF-4HF/MeCN, Pt electrodes | trans-2,3-difluoro-2,3-dihydroindoles | Moderate to high diastereoselectivity |
| Electrophilic Fluorination | Selectfluor, MeCN/H2O | 3-Fluorooxindoles | High regioselectivity at C3 |
| Difluorohydroxylation | Selectfluor, nucleophile (e.g., H2O) | 3,3-difluoroindolin-2-ols | High regioselectivity at C3 |
This table presents data synthesized from studies on related fluorinated indole systems to illustrate the principles of selectivity.
Sustainable and Green Chemistry Approaches in Derivatization Processes
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The derivatization of this compound can be aligned with green chemistry principles through several approaches.
Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. For instance, metal-free methods for accessing fluorinated indoles have been developed, reducing reliance on heavy metals. nih.gov
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key green strategy. Reactions such as the synthesis of 3-fluorooxindoles from indoles can be performed efficiently in an acetonitrile/water solvent system. organic-chemistry.org
Electrosynthesis: Electrochemical methods offer a sustainable alternative to traditional redox reagents, as they use electricity as a "traceless" reagent. researchgate.net Anodic fluorination is a prime example of electrosynthesis being applied to the synthesis of fluorinated indole derivatives. researchgate.net
Energy Efficiency: Microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques often lead to higher yields and cleaner reaction profiles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Condensation reactions, such as Schiff base formation, are typically high in atom economy.
The development of sustainable routes, such as using glycerol (B35011) carbonate (a green chemical) to synthesize oxazino[4,3-a]indoles, highlights the move towards more environmentally friendly processes in heterocyclic chemistry. nih.gov
Advanced Spectroscopic and Computational Characterization of 4,7 Difluoro 1h Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 4,7-difluoro-1H-indole-3-carbaldehyde, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.
The ¹H NMR spectrum of this compound is distinguished by features arising from the aldehyde group and the fluorine-induced splitting of aromatic protons.
Aldehyde Proton Resonance : The proton of the C3-aldehyde group is expected to appear as a singlet in a highly deshielded region of the spectrum, typically between δ 9.9 and 10.1 ppm. rsc.org This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen. The N-H proton of the indole (B1671886) ring also appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. rsc.org
Proton Splitting Patterns : The fluorine atoms at C4 and C7 introduce complex splitting patterns for the remaining aromatic protons (H2, H5, and H6) through both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The H2 proton, adjacent to the electron-withdrawing aldehyde group, typically resonates as a singlet or a finely split multiplet around δ 7.7-7.9 ppm.
The H5 and H6 protons on the benzene (B151609) ring form an AMX spin system, coupled to each other and to the adjacent fluorine atoms. The H5 proton is expected to be a doublet of doublets due to coupling with H6 (³JHH) and the fluorine at C4 (³JHF). Similarly, the H6 proton will appear as a doublet of doublets due to coupling with H5 (³JHH) and the fluorine at C7 (³JHF).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH | > 8.0 | br s | - |
| CHO | 9.9 - 10.1 | s | - |
| H2 | 7.7 - 7.9 | s or m | - |
| H5 | 7.0 - 7.3 | dd | ³JH5-H6 ≈ 8-9, ³JH5-F4 ≈ 10-12 |
| H6 | 6.8 - 7.1 | dd | ³JH6-H5 ≈ 8-9, ⁴JH6-F7 ≈ 6-8 |
The ¹³C NMR spectrum provides a map of the carbon skeleton, with the fluorine substituents inducing significant shifts and C-F coupling.
The carbon atoms directly bonded to fluorine (C4 and C7) are expected to show large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz, and their chemical shifts will be significantly influenced by the electronegativity of fluorine. Other carbons in the ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. The aldehyde carbonyl carbon (CHO) is anticipated to resonate in the highly deshielded region of the spectrum, around 185 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C2 | 125-130 | ³JCF ≈ 3-5 |
| C3 | 118-122 | - |
| C3a | 123-127 | ²JCF ≈ 15-20 |
| C4 | 150-155 (d) | ¹JCF ≈ 240-250 |
| C5 | 110-115 (dd) | ²JCF ≈ 20-25, ³JCF ≈ 4-6 |
| C6 | 112-117 (dd) | ³JCF ≈ 4-6, ²JCF ≈ 20-25 |
| C7 | 148-153 (d) | ¹JCF ≈ 240-250 |
| C7a | 130-135 | - |
| CHO | 184-186 | - |
¹⁹F NMR is a powerful technique for directly observing the fluorine nuclei, confirming their presence, number, and electronic environment. diva-portal.org For this compound, the spectrum is expected to show two distinct signals, one for the F4 atom and one for the F7 atom, as they are in non-equivalent chemical environments. Each signal would likely appear as a multiplet due to coupling with nearby aromatic protons (H5 and H6). The chemical shifts in ¹⁹F NMR are sensitive to the electronic nature of the surrounding molecule, providing insight into the effects of the indole ring and the aldehyde substituent. diva-portal.org
The choice of solvent can significantly influence NMR spectra, particularly for protons involved in hydrogen bonding, such as the indole N-H proton. unn.edu.ngthieme-connect.de In protic solvents like DMSO-d₆ or CD₃OD, the N-H proton signal can broaden or exchange with solvent deuterium (B1214612) atoms. The chemical shifts of the aldehyde and aromatic protons can also be affected by solute-solvent interactions, with polar solvents often causing downfield shifts compared to non-polar solvents like CDCl₃. unn.edu.ng
Furthermore, the NMR spectrum of indole derivatives can be sensitive to pH. nih.gov Changes in pH can lead to protonation or deprotonation of the indole nitrogen, causing substantial changes in the chemical shifts of nearby protons and carbons. This sensitivity can be utilized to study the acidic or basic properties of the molecule and its derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the C₉H₅F₂NO formula.
The fragmentation pattern under electron impact (EI) ionization is expected to follow pathways characteristic of indole-3-carboxaldehydes. scirp.org Key fragmentation steps would likely include:
Loss of a hydrogen radical to form the stable [M-H]⁺ ion.
Loss of the formyl group radical (•CHO) or carbon monoxide (CO) from the molecular ion, a common fragmentation for aldehydes.
Fission of the pyrrole (B145914) ring, often involving the loss of hydrogen cyanide (HCN), which is a characteristic fragmentation of the indole ring system. scirp.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity |
| 181.03 | [M]⁺ |
| 180.02 | [M-H]⁺ |
| 153.04 | [M-CO]⁺ |
| 152.03 | [M-CHO]⁺ |
| 126.02 | [M-CO-HCN]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. researchgate.netnih.gov
N-H Stretch : A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O Stretch : A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch is anticipated in the range of 1660-1690 cm⁻¹. Its precise position is influenced by the electronic effects of the difluoro-indole ring.
C=C Stretches : Aromatic carbon-carbon double bond stretching vibrations from the indole ring will produce several bands in the 1450-1620 cm⁻¹ region. researchgate.net
C-F Stretches : Strong absorption bands corresponding to the carbon-fluorine stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aldehyde C=O Stretch | 1660 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Computational Studies
The following sections outline the intended scope of the computational analysis, which could not be completed due to the absence of specific data for the target molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a molecule like this compound, DFT calculations would provide significant insights into its behavior.
Isomeric and Conformational Analysis
A comprehensive conformational analysis of this compound would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. This is typically achieved by calculating the potential energy surface of the molecule, locating the energy minima that correspond to stable conformers. The analysis would also consider rotational barriers, for instance, around the bond connecting the carbaldehyde group to the indole ring. However, specific studies detailing the stable conformers and their energy differences for this particular difluoro-indole derivative are not available.
Mapping Charge Distribution and Electrophilicity of Carbonyl Group
DFT calculations are instrumental in understanding the electronic properties of a molecule. By mapping the electron density, it is possible to determine the distribution of charge across the this compound molecule. This would reveal the partial positive and negative charges on each atom. Of particular interest is the carbonyl group (-CHO), where the carbon atom is expected to be electrophilic. An analysis of the electrostatic potential and Mulliken or Natural Bond Orbital (NBO) charges would quantify this electrophilicity, providing crucial information about the molecule's reactivity towards nucleophiles. Unfortunately, specific charge distribution maps and electrophilicity data for this compound have not been published.
Elucidation of Reaction Mechanisms
Computational studies using DFT are essential for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the indole ring. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the molecule's chemical behavior. At present, there are no specific published DFT studies on the reaction mechanisms involving this compound.
Applications As Precursors in Advanced Materials Research
Synthesis of Fluorescent Dyes and Probes
The indole (B1671886) scaffold is a well-established component in the design of fluorescent molecules. The introduction of fluorine atoms, as seen in 4,7-difluoro-1H-indole-3-carbaldehyde, can significantly enhance the photophysical properties of these dyes. Fluorine's high electronegativity can modulate the electron density within the molecule, often leading to increased fluorescence quantum yields and improved photostability. nih.govdigitellinc.com
The aldehyde functional group at the 3-position of the indole ring serves as a reactive handle for the synthesis of a diverse range of fluorescent derivatives. Through condensation reactions with various nucleophiles, the indole-3-carbaldehyde core can be readily incorporated into larger conjugated systems, forming the basis of novel fluorophores. For instance, Schiff base derivatives of indole-3-carbaldehyde have been shown to exhibit high fluorescence quantum yields. nih.gov
The photophysical properties of indole-based fluorophores can be finely tuned by introducing different substituents. Studies on related indole-boron difluoride complexes have demonstrated that the presence of electron-withdrawing or electron-donating groups on the indole ring can lead to a bathochromic (red) shift in both the absorption and emission wavelengths. digitellinc.com This tunability is crucial for designing probes for specific biological imaging applications or for creating dyes with tailored optical properties for use in materials science.
Table 1: Photophysical Properties of a Fluorescent Dye Derived from a Substituted Indole
| Property | Value |
| Absorption Maximum (λabs) | 385 nm |
| Emission Maximum (λem) | 510 nm |
| Stokes Shift | 125 nm |
| Fluorescence Quantum Yield (Φf) | 0.68 (in DMSO) |
Role in Organic Electronics and Functional Materials Development
The field of organic electronics is continually seeking new materials with improved performance and stability. Fluorinated organic compounds are of particular interest due to the unique properties conferred by the fluorine atom. nih.gov The incorporation of fluorine into conjugated polymers can enhance their charge transport properties and improve their stability in electronic devices. nih.gov
Building Blocks for Polyaromatic Molecules
The this compound molecule is a valuable building block for the synthesis of larger, more complex polyaromatic systems. The indole nucleus itself is an electron-rich aromatic system that can be readily functionalized. The presence of the aldehyde group allows for a variety of carbon-carbon bond-forming reactions, enabling the extension of the conjugated system.
The fluorine substituents on the indole ring play a crucial role in modulating the electronic properties of the resulting polyaromatic molecules. Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. nih.gov This can lead to improved charge injection and transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Table 2: Calculated HOMO and LUMO Energy Levels for a Fluorinated Organic Semiconductor
| Molecular Orbital | Energy Level (eV) |
| HOMO | -5.85 |
| LUMO | -2.95 |
| Band Gap | 2.90 |
Note: The data presented is a theoretical calculation for a representative fluorinated organic semiconductor. Specific experimental values for materials derived from this compound are not yet available. nih.gov
Trimerization Strategies for Material Precursors
Trimerization reactions of indole derivatives offer a powerful strategy for the synthesis of unique, three-dimensional molecular architectures with interesting electronic and photophysical properties. These trimeric structures, often possessing a central core with three indole arms, can serve as precursors for a variety of advanced materials.
While specific studies on the trimerization of this compound are not yet prevalent, the general reactivity of indoles suggests that this compound could undergo acid-catalyzed trimerization. The electron-withdrawing nature of the difluoro-substituted benzene (B151609) ring and the aldehyde group might influence the reactivity of the indole nucleus in such reactions. It is anticipated that the resulting trimers would exhibit unique photophysical and electronic properties due to the presence of the fluorine atoms, making them promising candidates for applications in organic electronics and materials science.
Future Directions and Emerging Research Perspectives in 4,7 Difluoro 1h Indole 3 Carbaldehyde Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of indole-3-carbaldehydes is often achieved through formylation reactions of the corresponding indole (B1671886) core. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride, is a classical and widely applicable method for this transformation. ekb.egresearchgate.net Future research will likely focus on adapting and optimizing such methods for the efficient and scalable production of 4,7-difluoro-1H-indole-3-carbaldehyde.
A primary challenge lies in the synthesis of the 4,7-difluoroindole precursor. Traditional methods like the Fischer indole synthesis can be limited by the availability of the required substituted arylhydrazones. luc.edu Therefore, developing efficient pathways from commercially available difluoroanilines is a key objective. One promising approach involves the cyclization of ortho-substituted anilines. For instance, a general synthetic method for indole-3-carboxaldehyde (B46971) compounds involves the reaction of 2-methylaniline derivatives with a Vilsmeier reagent. google.com Applying this logic, 2,5-difluoro-6-methylaniline would be a logical, albeit specialized, starting material for a regioselective synthesis.
Furthermore, recent advancements have introduced catalytic versions of the Vilsmeier-Haack reaction, which can offer milder reaction conditions and improved functional group tolerance. orgsyn.org Exploring phosphine (B1218219) oxide-catalyzed formylations using a stable deuterium (B1214612) or hydrogen source could provide a more sustainable and efficient route. orgsyn.org The development of such catalytic systems would be a significant step forward in making this compound more accessible for broader research applications.
| Synthetic Approach | Precursor Type | Key Reagents | Potential Advantages |
| Vilsmeier-Haack Formylation | 4,7-Difluoroindole | POCl₃, DMF | Well-established, direct formylation |
| Cyclization-Formylation | Substituted Difluoroaniline | Vilsmeier Reagent | Regiocontrolled indole formation |
| Catalytic Vilsmeier-Haack | 4,7-Difluoroindole | Phosphine Oxide Catalyst, PhSiH₃ | Milder conditions, potentially higher yield |
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
The chemical behavior of this compound is dictated by the interplay between the indole nucleus, the aldehyde functional group, and the two fluorine atoms. The fluorine atoms at the C4 and C7 positions exert strong electron-withdrawing effects, which are expected to significantly modulate the molecule's reactivity compared to the parent indole-3-carbaldehyde.
This electron-withdrawing nature will likely decrease the nucleophilicity of the indole ring, potentially altering its susceptibility to electrophilic aromatic substitution. Conversely, the electrophilicity of the aldehyde's carbonyl carbon may be enhanced, facilitating nucleophilic attack. This could lead to more efficient condensation reactions, such as the formation of Schiff bases or Henry reactions to produce nitrovinyl derivatives. wikipedia.org The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4,7-difluoro-1H-indole-3-carboxylic acid, a potentially valuable synthon in its own right. wikipedia.org
Future research should systematically investigate these predicted reactivity patterns. For example, exploring its participation in multicomponent reactions, which are highly efficient for building molecular complexity, could reveal novel transformations. The unique electronic landscape of the molecule may enable it to participate in reactions that are sluggish or unfavorable for non-fluorinated analogues, opening doors to unprecedented chemical transformations.
Advanced Derivatization Strategies for Tailored Chemical Functionalities
The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and physical properties. The aldehyde group, the indole nitrogen, and the indole ring itself are all amenable to modification.
The aldehyde is a versatile handle for a variety of C-C and C-N bond-forming reactions. researchgate.netekb.eg
Condensation Reactions: Reaction with primary amines or hydrazines can yield a library of Schiff bases and hydrazones, respectively. nih.gov These derivatives are often investigated for their biological activities.
Reductive Amination: Conversion of the aldehyde to an amine provides a route to tryptamine (B22526) analogues.
Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the extension of the side chain with various functional groups, creating vinyl-indole derivatives.
The indole nitrogen (N-H) can be functionalized through N-alkylation or N-acylation. ekb.eg Attaching different alkyl or acyl groups can modulate solubility, steric hindrance, and electronic properties, which is a common strategy in drug design to improve pharmacokinetic profiles. ekb.eg
| Derivatization Site | Reaction Type | Potential Products | Purpose |
| C3-Aldehyde | Schiff Base Formation | Imines | Bioactive compound screening |
| C3-Aldehyde | Henry Reaction | Nitrovinyl indoles | Synthetic intermediates |
| N1-Amine | N-Alkylation/Acylation | N-substituted indoles | Modulate physicochemical properties |
| Indole Ring | Metal-catalyzed coupling | Arylated/alkenylated indoles | Building complex molecular scaffolds |
Expanded Role in Complex Molecular Architecture and Total Synthesis Endeavors
Indole-3-carbaldehyde and its derivatives are crucial building blocks in the synthesis of complex natural products and pharmaceuticals, including various alkaloids. ekb.egresearchgate.net The introduction of the 4,7-difluoro substitution pattern makes this compound a highly attractive starting material for creating fluorinated analogues of known bioactive molecules. This strategy can lead to compounds with enhanced metabolic stability, membrane permeability, and binding affinity.
Future synthetic endeavors could involve using this compound as a key fragment in the total synthesis of novel fluorinated alkaloids or other complex heterocyclic systems. Its functional handles allow for its incorporation into larger molecular frameworks through established synthetic methodologies like cross-coupling reactions. researchgate.netnih.gov The presence of fluorine could also be exploited to probe biological mechanisms or to serve as a reporter group in ¹⁹F NMR studies. The development of synthetic routes that utilize this building block will expand the accessible chemical space for drug discovery and materials science.
Synergistic Application of Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. For this compound, computational methods can provide profound insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Furthermore, computational analysis can map the molecule's electronic landscape.
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity and its potential role in charge-transfer interactions. researchgate.net
In Silico Docking: For medicinal chemistry applications, molecular docking studies can predict the binding modes and affinities of derivatives with biological targets, such as enzymes or receptors. mdpi.com
By using these computational tools to generate hypotheses about reactivity and biological activity, researchers can design more targeted and efficient experiments. This rational design approach minimizes trial-and-error synthesis and accelerates the discovery of new derivatives with desired functionalities.
Q & A
Q. Table 1: Key Synthetic Steps for this compound
| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| Fluorination | Selectfluor®, AcOH, 50°C | Introduce fluorine at C4/C7 | 60–75 | |
| Formylation | POCl₃, DMF, 0°C → RT | Generate aldehyde at C3 | 40–55 | |
| Purification | Flash chromatography (EtOAc/hexane) | Isolate pure aldehyde | 85–90 |
Q. Table 2: Comparative ¹⁹F-NMR Data for Fluorinated Indoles
| Compound | δ (ppm) | Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| 4-Fluoro-1H-indole-3-carbaldehyde | -122.6 | JF-H = 5.3 | |
| 5,6-Difluoro-1H-indole-7-carbaldehyde | -118.2, -124.5 | JF-F = 12.1 |
Recommendations for Addressing Data Contradictions
- Triangulate data : Combine NMR, X-ray, and computational results to resolve ambiguities .
- Validate synthetic intermediates : Characterize each fluorination step rigorously to avoid cumulative errors .
- Use high-resolution techniques : Cryoprobe NMR or synchrotron X-ray sources enhance data accuracy for low-yield derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
